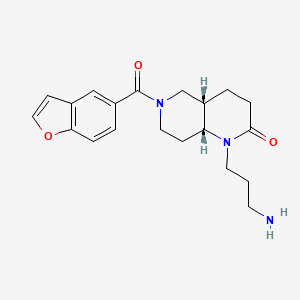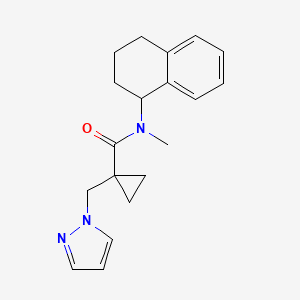![molecular formula C26H26ClNO2 B5355743 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5355743.png)
1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a chlorophenyl group, dimethoxy groups, and a phenylprop-2-enyl group attached to the isoquinoline core
Vorbereitungsmethoden
The synthesis of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of Dimethoxy Groups: The dimethoxy groups can be added through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced via a Heck reaction, where a styrene derivative reacts with a halogenated isoquinoline in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
1-(3-Chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorophenyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds with various aryl or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or acetonitrile. Major products formed from these reactions include substituted isoquinolines, quinolines, and various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may bind to specific receptors in the central nervous system, resulting in analgesic or anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar chlorophenyl group but differs in its core structure and functional groups.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound shares the chlorophenyl group and phenylprop-2-enyl moiety but has a different core structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound contains a chlorophenyl group but has a thiadiazole core instead of an isoquinoline core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO2/c1-29-24-17-20-13-15-28(14-7-10-19-8-4-3-5-9-19)26(23(20)18-25(24)30-2)21-11-6-12-22(27)16-21/h3-12,16-18,26H,13-15H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXAZGRZMQUCNW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CC=CC3=CC=CC=C3)C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(N(CCC2=C1)C/C=C/C3=CC=CC=C3)C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5355676.png)
![2-isobutyl-6-[(phenylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5355684.png)
![Ethyl (2Z)-2-[(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5355691.png)
![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate](/img/structure/B5355703.png)
![(6E)-6-[[4-[3-(4-ethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355704.png)
![N-CYCLOPROPYL-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE](/img/structure/B5355718.png)
![Methyl 4-[[2-chloro-4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate](/img/structure/B5355730.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5355736.png)
![[2-chloro-6-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] thiophene-2-carboxylate](/img/structure/B5355740.png)
![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5355750.png)
![3-(3-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355762.png)


